Tert-butyl4-chloro-3-iodobenzoate
Description
Tert-butyl 4-chloro-3-iodobenzoate is a halogenated aromatic ester featuring a tert-butyl ester group, a chlorine substituent at the para position (C4), and an iodine atom at the meta position (C3) on the benzene ring. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where the iodine atom acts as a reactive site.
Properties
Molecular Formula |
C11H12ClIO2 |
|---|---|
Molecular Weight |
338.57 g/mol |
IUPAC Name |
tert-butyl 4-chloro-3-iodobenzoate |
InChI |
InChI=1S/C11H12ClIO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 |
InChI Key |
RSGDHYUQPRNNRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)I |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Tert-butyl 4-chloro-3-iodobenzoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates. Biology: The compound serves as a probe in biological studies, aiding in the investigation of cellular processes and molecular interactions. Medicine: It is utilized in the development of new drugs and therapeutic agents, exploring its potential in treating various diseases. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 4-chloro-3-iodobenzoate exerts its effects depends on its specific application. In biological studies, it may interact with cellular targets, influencing signaling pathways and biochemical processes. The molecular targets and pathways involved are determined by the specific context of its use.
Comparison with Similar Compounds
Key Observations:
Positional Isomerism : The iodine and chlorine positions significantly influence reactivity. For example, tert-butyl 5-chloro-2-iodobenzoate (C5-Cl, C2-I) may exhibit different steric and electronic effects compared to the hypothetical 4-Cl, 3-I analog, impacting its utility in regioselective reactions.
Substituent Effects : Replacing iodine with a benzyloxy group (as in CAS 2379322-84-4 ) introduces an oxygen-containing moiety, altering polarity and reducing halogen-directed reactivity.
Research Implications and Limitations
While direct data on tert-butyl 4-chloro-3-iodobenzoate are absent in the provided evidence, comparisons with its analogs highlight the critical role of substituent positioning and functional groups in dictating chemical behavior. Further experimental studies are needed to elucidate its exact synthetic pathways, stability, and reaction profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
